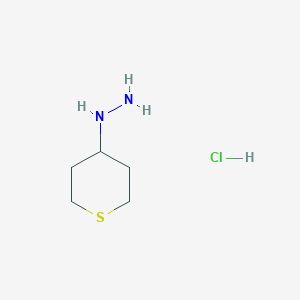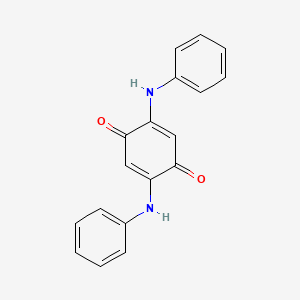
2,5-Dianilino-p-benzoquinone
説明
2,5-Dianilino-p-benzoquinone is a chemical compound with the molecular formula C18H14N2O2 . It has an average mass of 290.316 Da and a monoisotopic mass of 290.105530 Da .
Synthesis Analysis
This compound is formed by the oxidation of aniline in an acidic aqueous environment . The addition of p-benzoquinone impacts the structure of Polyaniline (PANI) prepared by the oxidation of aniline hydrochloride with ammonium peroxydisulfate . The content of this compound increases with the increasing molar concentration of p-benzoquinone in the reaction mixture .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C18H14N2O2 . It is a complex structure that involves multiple bonds and functional groups .Chemical Reactions Analysis
In the synthesis of Polyaniline (PANI), p-benzoquinone does not act as a terminating agent . The reaction course of the oxidation of aniline with ammonium peroxydisulfate in acidic aqueous media is not a step-growth polymerization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C18H14N2O2, average mass of 290.316 Da, and monoisotopic mass of 290.105530 Da .科学的研究の応用
1. Role in Polymer Synthesis
2,5-Dianilino-p-benzoquinone is involved in the synthesis of conducting polymers like polyaniline (PANI). Studies have shown that this compound forms by the oxidation of aniline in acidic conditions. It impacts the structure of PANI and the formation of low-molecular-weight byproducts, contributing to the presence of structural defects in PANI chains (Bláha et al., 2019).
2. Interaction with Other Chemicals
The interaction between aniline and p-benzoquinone results in this compound, influencing the electrical conductivity and molecular structure of the resulting compounds. This reaction is significant in the context of polyaniline preparation, where this compound may be a major by-product (Stejskal et al., 2014).
3. Herbicide Activity
This compound derivatives, like 2,5-di(benzylamine)-p-benzoquinone, have shown selective herbicide activity against specific weed species. These compounds affect photosynthesis and growth by influencing the efficiency of photosystem II and inhibiting CO2 assimilation to Rubisco (González-Ibarra et al., 2005).
4. Photosystem I Electron Acceptors
2,5-Diamino-p-benzoquinone derivatives act as photosystem I electron acceptors. Their photoreduction potential and interaction with photosystem I suggest their potential use in biochemical and agricultural applications, such as herbicides (Lotina-Hennsen et al., 1998).
5. Biological Evaluation
2,5-Bis(alkylamino)-1,4-benzoquinones, similar in structure to this compound, have been synthesized and evaluated for biological activities. They displayed varying levels of phytotoxicity and cytotoxicity against cancer cell lines, suggesting potential applications in cancer research and treatment (Barbosa et al., 2010).
6. Functional Metal Complexes
This compound derivatives have been used in the synthesis of functional metal complexes, which are significant for studying metal–metal interaction, chemical reactivity, and the generation of molecular magnetic materials (Sarkar et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
2,5-dianilinocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-12-16(20-14-9-5-2-6-10-14)18(22)11-15(17)19-13-7-3-1-4-8-13/h1-12,19-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETDOINCEIMJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C(=CC2=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279149 | |
| Record name | Helindon Yellow CA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3421-08-7 | |
| Record name | Helindon Yellow CA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Helindon Yellow CA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Helindon Yellow CA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


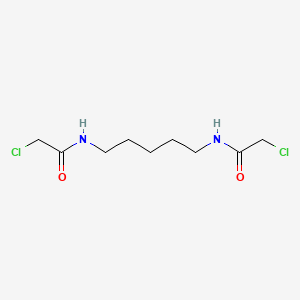
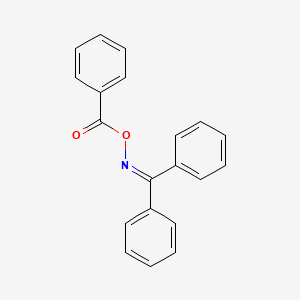
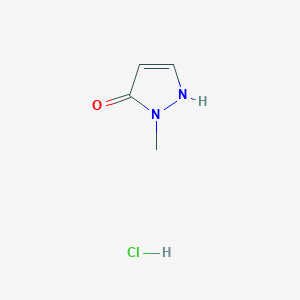

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)
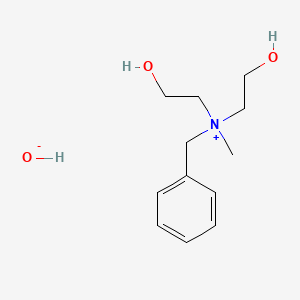

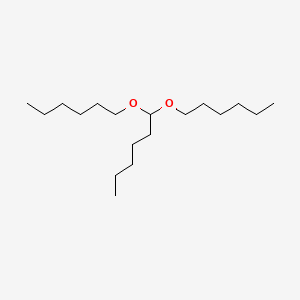
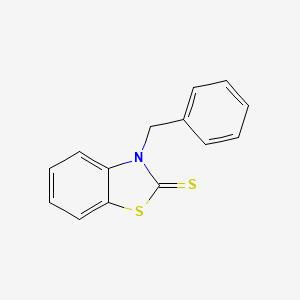
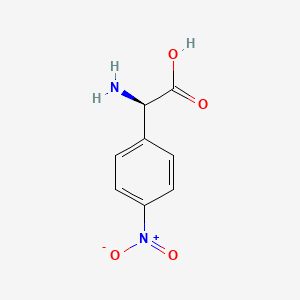


![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
